The Ampakine CX614: A Technical Guide to its Discovery, Mechanism, and Synthesis Pathway
The Ampakine CX614: A Technical Guide to its Discovery, Mechanism, and Synthesis Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
CX614 is a potent member of the ampakine class of drugs, known for its role as a positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. Developed by Cortex Pharmaceuticals, CX614 has garnered significant interest for its potential therapeutic applications in a range of neurological disorders, including neurodegenerative diseases, depression, and schizophrenia.[1] This technical guide provides a comprehensive overview of the discovery of CX614, its mechanism of action, and its effects on neuronal signaling pathways, with a particular focus on its ability to modulate Brain-Derived Neurotrophic Factor (BDNF) expression. While a detailed, publicly available synthesis protocol for CX614 remains proprietary, this document outlines a hypothetical synthesis pathway based on established organic chemistry principles for analogous heterocyclic structures. All available quantitative data has been summarized, and key experimental protocols are detailed to facilitate further research and development.
Discovery and Chemical Properties
CX614, scientifically known as 2H,3H,6aH-pyrrolidino(2,1-3',2')1,3-oxazino(6',5'-5,4)benzo(e)1,4-dioxan-10-one, is a structurally complex small molecule developed by Cortex Pharmaceuticals as part of their research into ampakines.[1] These compounds are designed to enhance glutamatergic neurotransmission by modulating AMPA receptors.
| Identifier | Value |
| IUPAC Name | 2H,3H,6aH-pyrrolidino(2,1-3',2')1,3-oxazino(6',5'-5,4)benzo(e)1,4-dioxan-10-one |
| Alternative Name | 2,3,6a,7,8,9-Hexahydro-11H-1,4-dioxino[2,3-g]pyrrolo[2,1-b][2][3]benzoxazin-11-one |
| Molecular Formula | C₁₃H₁₃NO₄ |
| Molar Mass | 247.25 g/mol |
| CAS Number | 191744-13-5 |
Synthesis Pathway
A detailed, step-by-step synthesis protocol for CX614 is not publicly available in the scientific literature or patent filings. The synthesis of such a complex heterocyclic system likely involves a multi-step process. Below is a hypothetical, generalized workflow for the synthesis of a similar pyrrolo-oxazino-benzodioxane core structure, based on established organic chemistry principles.
Disclaimer: This diagram represents a plausible, high-level synthetic strategy for a molecule with a similar core structure to CX614. It is not a confirmed synthesis pathway for CX614 itself.
Mechanism of Action
CX614 functions as a positive allosteric modulator of AMPA receptors.[3][4] It binds to a site on the receptor that is distinct from the glutamate (B1630785) binding site. This binding event stabilizes the closed-cleft conformation of the ligand-binding domain, which in turn slows the deactivation and desensitization of the receptor in the presence of glutamate.[3][4] This leads to an enhanced and prolonged excitatory postsynaptic current, thereby strengthening synaptic transmission.
Quantitative Data
The following tables summarize the available quantitative data on the biological activity of CX614.
Table 1: Electrophysiological Effects of CX614
| Parameter | Value | Cell Type/Preparation | Reference |
| EC₅₀ (Field EPSP Enhancement) | 20 - 40 µM | Hippocampal Slices | [5] |
| EC₅₀ (Autaptic EPSC Enhancement) | 20 - 40 µM | Neuronal Cultures | [5] |
| EC₅₀ (Desensitization Block) | 44 µM | Excised Patches | [5] |
| EC₅₀ (Current Enhancement - GluR1 flop) | 19 µM | Recombinant AMPA Receptors | [5] |
| EC₅₀ (Current Enhancement - GluR2 flop) | 37 µM | Recombinant AMPA Receptors | [5] |
| EC₅₀ (Current Enhancement - GluR3 flop) | 28 µM | Recombinant AMPA Receptors | [5] |
| EC₅₀ (Glutamate-induced Steady-State Current) | 30 µM | Cultured Hippocampal Neurons | [6] |
| EC₅₀ (AMPA-induced Secondary Ca²⁺ Response) | 32 µM | Cortical Neurons | [6] |
Table 2: Effect of CX614 on BDNF and TrkB mRNA Expression in Hippocampal Slices
| Treatment | Hippocampal Region | Fold Increase vs. Control (approx.) | Reference |
| 10 µM CX614 (72h) | Stratum Granulosum | ~10 | [2] |
| 10 µM CX614 (72h) | CA1 Pyramidal Neurons | ~10 | [2] |
| 10 µM CX614 (72h) | CA3 Pyramidal Neurons | ~10 | [2] |
| 50 µM CX614 (3h) | Stratum Granulosum | Significant Increase | [2] |
| 50 µM CX614 (12h) | Stratum Granulosum & Pyramidale | Marked Increase | [2] |
| 50 µM CX614 (48h) | Stratum Granulosum & Pyramidale | Return to Baseline | [2] |
| 50 µM CX614 (6h) - TrkB mRNA | Stratum Granulosum | 1.72 | [2] |
| 50 µM CX614 (6h) - TrkB mRNA | CA1 Stratum Pyramidale | 1.51 | [2] |
Table 3: Effect of CX614 on Respiratory Rate in a Mouse Model of Parkinson's Disease
| Administration Route | CX614 Concentration | Increase in Respiratory Rate | Reference |
| Intraperitoneal | 50 µM | 37% | [7][8] |
| Direct injection into preBötC | 50 µM | 82% | [7][8] |
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology for AMPA Receptor Modulation
This protocol is adapted from studies on AMPA receptor modulators and is suitable for characterizing the effects of compounds like CX614 on receptor kinetics.
Objective: To measure the effect of CX614 on AMPA receptor deactivation and desensitization.
Materials:
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HEK293 cells transiently or stably expressing the desired AMPA receptor subunits (e.g., GluR2).
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Patch-clamp rig with amplifier and data acquisition system.
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Borosilicate glass pipettes (3-5 MΩ).
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Rapid solution exchange system.
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External solution (in mM): 140 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH 7.4.
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Internal solution (in mM): 140 CsF, 10 EGTA, 10 HEPES, 2 Mg-ATP, pH 7.2.
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Glutamate or a suitable agonist (e.g., quisqualate).
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CX614 stock solution.
Procedure:
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Culture HEK293 cells expressing the target AMPA receptor.
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Establish a whole-cell patch-clamp recording configuration.
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Clamp the cell at a holding potential of -60 mV.
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Deactivation Protocol: Apply a brief pulse (e.g., 1 ms) of a saturating concentration of glutamate to elicit a maximal current response with minimal desensitization. Record the decay of the current (deactivation).
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Desensitization Protocol: Apply a prolonged pulse (e.g., 500 ms) of glutamate and record the decay of the current to a steady-state level (desensitization).
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Perfuse the cell with the external solution containing the desired concentration of CX614 for a sufficient time to allow for equilibration.
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Repeat the deactivation and desensitization protocols in the presence of CX614.
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Wash out the compound and repeat the control recordings to ensure reversibility.
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Analyze the data to determine the effect of CX614 on the time constants of deactivation and the extent and rate of desensitization.
In Situ Hybridization for BDNF mRNA Quantification
This protocol is based on studies investigating the effect of ampakines on neurotrophin expression.
Objective: To quantify changes in BDNF mRNA levels in response to CX614 treatment in cultured brain slices.
Materials:
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Organotypic hippocampal slice cultures.
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CX614.
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Fixative (e.g., 4% paraformaldehyde).
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³⁵S-labeled antisense cRNA probe for BDNF.
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Hybridization buffer.
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Wash buffers.
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Phosphorimager or autoradiography film.
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Image analysis software.
Procedure:
-
Prepare and maintain organotypic hippocampal slice cultures.
-
Treat the slices with various concentrations of CX614 or vehicle control for different durations (e.g., 3, 12, 24, 48 hours).
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Fix the slices in 4% paraformaldehyde.
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Perform in situ hybridization using a ³⁵S-labeled BDNF cRNA probe. This involves prehybridization, hybridization with the probe overnight, and a series of post-hybridization washes to remove non-specifically bound probe.
-
Expose the dried slices to a phosphorimager screen or autoradiography film.
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Quantify the hybridization signal in specific hippocampal subfields (e.g., stratum granulosum, CA1, CA3) using image analysis software.
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Normalize the data to control levels to determine the fold-change in BDNF mRNA expression.
Conclusion
CX614 is a significant research tool and a potential therapeutic agent that acts as a positive allosteric modulator of AMPA receptors. Its ability to enhance synaptic transmission and, notably, to increase the expression of BDNF, underscores its potential for treating a variety of neurological and psychiatric conditions.[1] While the precise details of its synthesis are not publicly available, the information gathered on its biological activity and mechanism of action provides a solid foundation for further investigation. The experimental protocols detailed herein offer a starting point for researchers aiming to explore the effects of CX614 and other ampakines in various experimental models. Future research should focus on elucidating the full therapeutic potential and safety profile of this intriguing compound.
References
- 1. CX614 - Wikipedia [en.wikipedia.org]
- 2. Positive Modulation of AMPA Receptors Increases Neurotrophin Expression by Hippocampal and Cortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of Positive Allosteric Modulators Acting on AMPA Receptors | Journal of Neuroscience [jneurosci.org]
- 4. Mechanism of Positive Allosteric Modulators Acting on AMPA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of the potent ampakine CX614 on hippocampal and recombinant AMPA receptors: interactions with cyclothiazide and GYKI 52466 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. Ampakine CX614 increases respiratory rate in a mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
